Chiral Optical Rotation: Differentiating (S)-Enantiomer from (R)-Enantiomer
The (S)-methyl 2-hydroxy-3-phenylpropanoate enantiomer exhibits a positive specific optical rotation of +4.4±0.5° (c=1% in methanol) . In contrast, the (R)-enantiomer (CAS 27000-00-6) demonstrates a negative rotation of -4.0 to -6.0° under identical measurement conditions [1]. This absolute difference of approximately +8.4 to +10.4 degrees between the enantiomers enables unambiguous identity verification via polarimetry and is essential for confirming stereochemical integrity in procurement and subsequent asymmetric synthesis.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]/D +4.4±0.5° (c=1%, methanol) |
| Comparator Or Baseline | (R)-Methyl 2-hydroxy-3-phenylpropanoate: [α]20/D -4.0 to -6.0° (c=1%, methanol) |
| Quantified Difference | Difference magnitude: +8.4 to +10.4 degrees |
| Conditions | Polarimetry at room temperature, methanol solvent, c=1% (w/v) |
Why This Matters
The distinct optical rotation value serves as a primary quality control metric to verify the correct enantiomer has been received and has not undergone racemization during storage or handling.
- [1] ChemDict. (2026). Methyl D-3-Phenyllactate (R-enantiomer). CAS 27000-00-6. Product Specification. View Source
